molecular formula C14H9FN2O B12361364 4-(4-fluorophenyl)-4H-phthalazin-1-one

4-(4-fluorophenyl)-4H-phthalazin-1-one

Cat. No.: B12361364
M. Wt: 240.23 g/mol
InChI Key: JMKPKNILLVGWKU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4H-phthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives It is characterized by the presence of a fluorophenyl group attached to the phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-4H-phthalazin-1-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)hydrazine. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the desired phthalazinone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4H-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-4H-phthalazin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4H-phthalazin-1-one
  • 4-(4-Bromophenyl)-4H-phthalazin-1-one
  • 4-(4-Methylphenyl)-4H-phthalazin-1-one

Comparison

4-(4-Fluorophenyl)-4H-phthalazin-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-4H-phthalazin-1-one

InChI

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8,13H

InChI Key

JMKPKNILLVGWKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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